molecular formula C14H17NO4 B1525759 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid CAS No. 1044764-69-3

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid

Cat. No. B1525759
CAS RN: 1044764-69-3
M. Wt: 263.29 g/mol
InChI Key: TWSXZRDGGYYYOB-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid is a chemical compound used for pharmaceutical testing . It is available for research use only.


Molecular Structure Analysis

The molecular formula of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid is C14H17NO4. This indicates that the compound contains 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.

Scientific Research Applications

Chemoselective Tert-Butyloxycarbonylation

The compound 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid and its derivatives are utilized in chemoselective tert-butyloxycarbonylation reactions. These reactions are significant for the protection of acidic proton-containing substrates, including phenols, aromatic and aliphatic amines, and carboxylic acids, without the need for a base. Such processes are noted for their high yield and mild reaction conditions, making them advantageous for selective synthesis in organic chemistry. This application was demonstrated using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a reagent, showcasing the compound's versatility in chemoselective synthesis processes (Saito, Ouchi, & Takahata, 2006).

Synthesis of Unnatural Amino Acids

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid derivatives have been utilized in the synthesis of unnatural amino acids. For example, a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative was selectively alkylated, leading to the formation of N-isoindolinyl (ethynylalanine) derivatives. These derivatives were then used to produce a series of N-isoindolinyl-1,2,3-triazolylalanine derivatives, illustrating the role of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid in expanding the repertoire of amino acid analogues for research and potential therapeutic applications (Patil & Luzzio, 2017).

Catalytic Synthesis

The compound is also relevant in catalytic synthesis, where it has been used to facilitate the Heck olefination of aromatic carboxylic acids. By activating the acids in situ with di-tert-butyl dicarbonate, this method allows for the direct formation of styrene derivatives through a palladium-catalyzed process. This application underscores the importance of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid and its derivatives in innovative catalytic reactions, contributing to the development of more efficient synthetic pathways (Goossen, Paetzold, & Winkel, 2002).

Antagonism of the Glycine Site on the NMDA Receptor

Research into the biochemical activity of 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid derivatives has identified their potential in the modulation of the NMDA receptor. Specifically, derivatives have been synthesized and evaluated for antagonist activity at the glycine site of the NMDA receptor. This work highlights the compound's significance in neuroscience research, particularly in exploring treatments for neurological disorders (Carling et al., 1992).

Safety And Hazards

The safety data sheet for 2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid indicates that it has an acute toxicity, oral, Category 4, H302 hazard classification . This means that if swallowed, it can be harmful. Always handle with appropriate safety measures.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSXZRDGGYYYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725441
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid

CAS RN

1044764-69-3
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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